(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one
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Overview
Description
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one is a synthetic organic compound characterized by its unique molecular structure This compound features a furan ring substituted with a 2,5-dimethoxyphenyl group and a 2-fluorophenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-22-14-7-8-17(23-2)15(11-14)18-10-13(19(21)24-18)9-12-5-3-4-6-16(12)20/h3-11H,1-2H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDFCPCATZUKC-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=CC=C3F)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=CC=C3F)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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